2-Iodo-N,N-dimethylbenzamide
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Overview
Description
2-Iodo-N,N-dimethylbenzamide is an organic compound characterized by the presence of an iodine atom attached to the benzene ring and a dimethylamide group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Iodo-N,N-dimethylbenzamide can be synthesized through several methods. One common approach involves the iodination of N,N-dimethylbenzamide. This process typically uses iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions to introduce the iodine atom into the benzene ring.
Another method involves the copper-catalyzed amidation of nitriles with N-substituted formamides. For instance, a nitrile can be reacted with N,N-dimethylformamide in the presence of copper(I) oxide, 1,10-phenanthroline, and p-toluenesulfonic acid under an oxygen atmosphere at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-N,N-dimethylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: The amide group can be reduced to form amines or other reduced products.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products
Substitution: Products include azides, thiocyanates, and methoxides.
Oxidation: Products include N-oxides and other oxidized derivatives.
Reduction: Products include primary or secondary amines.
Scientific Research Applications
2-Iodo-N,N-dimethylbenzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Iodo-N,N-dimethylbenzamide involves its interaction with molecular targets through its iodine and amide functional groups. The iodine atom can participate in halogen bonding, while the amide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Iodo-N,N-dimethylbenzamide: Similar structure but with the iodine atom at the para position.
2-Amino-5-iodo-N,N-dimethylbenzamide: Contains an additional amino group on the benzene ring.
N,N-Dimethylbenzamide: Lacks the iodine atom, making it less reactive in certain substitution reactions.
Uniqueness
2-Iodo-N,N-dimethylbenzamide is unique due to the presence of the iodine atom, which enhances its reactivity and allows for specific interactions in chemical and biological systems. This makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
2-iodo-N,N-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10INO/c1-11(2)9(12)7-5-3-4-6-8(7)10/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIJKCLMUVWTDKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC=C1I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10INO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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